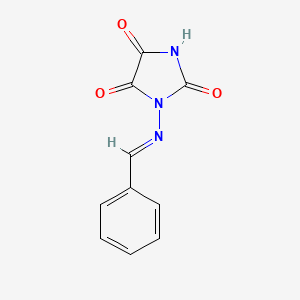

1-(Benzylideneamino)parabanic Acid

CAS No.:

Cat. No.: VC20237147

Molecular Formula: C10H7N3O3

Molecular Weight: 217.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H7N3O3 |

|---|---|

| Molecular Weight | 217.18 g/mol |

| IUPAC Name | 1-[(E)-benzylideneamino]imidazolidine-2,4,5-trione |

| Standard InChI | InChI=1S/C10H7N3O3/c14-8-9(15)13(10(16)12-8)11-6-7-4-2-1-3-5-7/h1-6H,(H,12,14,16)/b11-6+ |

| Standard InChI Key | QMHLKOIIYHZAID-IZZDOVSWSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)/C=N/N2C(=O)C(=O)NC2=O |

| Canonical SMILES | C1=CC=C(C=C1)C=NN2C(=O)C(=O)NC2=O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

1-(Benzylideneamino)parabanic acid is formally designated as 1-[(E)-benzylideneamino]imidazolidine-2,4,5-trione under IUPAC nomenclature . Its molecular formula, C₁₀H₇N₃O₃, corresponds to a molecular weight of 217.18 g/mol . The compound features a parabanic acid core (a 2,4,5-trioxoimidazolidine ring) substituted at the 1-position by a benzylideneamino group .

Key Identifiers:

| Property | Value | Source |

|---|---|---|

| CAS Number | 42839-64-5 | |

| PubChem CID | 12235328 | |

| SMILES (Isomeric) | C1=CC=C(C=C1)/C=N/N2C(=O)C(=O)NC2=O | |

| InChIKey | QMHLKOIIYHZAID-IZZDOVSWSA-N |

Structural Analysis

The compound’s planar imidazolidinetrione ring is conjugated with the benzylidene moiety, creating a rigid, aromatic-rich framework. XLogP3 calculations indicate moderate lipophilicity (0.7), suggesting balanced solubility in polar aprotic solvents like DMSO and methanol . Hydrogen bonding capacity is defined by 1 donor and 4 acceptor sites, influencing its reactivity and crystalline solid-state behavior .

Synthesis and Manufacturing

Synthetic Route

The primary synthesis involves condensing benzaldehyde semicarbazone with oxalyl chloride in anhydrous diethyl ether under reflux. This two-step process achieves a yield of 74% and produces a white crystalline solid with a melting point of 205–207°C.

Reaction Conditions:

| Parameter | Specification | Source |

|---|---|---|

| Reflux Duration | 2–3 hours | |

| Solvent | Anhydrous diethyl ether | |

| Workup | Filtration and recrystallization |

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility but dissolves readily in DMSO and methanol . Stability data are scarce, though供应商 recommend desiccation and protection from light to mitigate hydrolytic degradation .

Computed Properties (PubChem)

Applications and Research Findings

Pharmaceutical Intermediate

1-(Benzylideneamino)parabanic acid is a precursor to 1-amino-5-hydroxyhydantoin, which is further functionalized into nitrofuran antibiotics like 5-hydroxy-1-[(5-nitrofurfurylidene)amino]hydantoin. These derivatives show broad-spectrum activity against Gram-negative bacteria, including E. coli and Proteus spp..

Material Science

The compound’s conjugated system has been explored for optoelectronic applications, though peer-reviewed studies remain limited .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume